
OD36
Übersicht
Beschreibung
OD36 is a macrocyclic small-molecule inhibitor targeting receptor-interacting protein kinase 2 (RIPK2), a key mediator in the NOD1/NOD2 signaling pathway implicated in inflammatory and autoimmune diseases. Developed through a proprietary macrocyclisation platform by Oncodesign, this compound exhibits potent RIPK2 inhibition with an IC50 of 5.3 nM in biochemical assays . It competes with ATP for binding to RIPK2, effectively blocking downstream NF-κB and MAPK signaling pathways induced by muramyl dipeptide (MDP) . In vivo, this compound significantly reduces inflammatory cell infiltration (neutrophils and lymphocytes) in MDP-induced peritonitis models at a dose of 6.25 mg/kg, outperforming the benchmark inhibitor Gefitinib in suppressing cytokine/chemokine expression .
However, its off-target kinase effects increase at higher concentrations (1 μM), necessitating further optimization for chronic therapeutic use .
Vorbereitungsmethoden
Synthetic Routes for OD36 Core Structure
The molecular architecture of this compound (C₁₆H₁₅ClN₄O₂) features a tetracyclic system with fused pyridine, quinoline, and oxazine rings. Key challenges in its synthesis include regioselective halogenation, macrocyclization, and stereochemical control.
Halogenated Quinoline Intermediate Synthesis
The preparation begins with 6-bromo-4-chloroquinoline, a pivotal intermediate synthesized via nucleophilic aromatic substitution. General Procedure A (adapted from Fan et al. ) involves reacting 6-bromo-4-chloroquinoline with amines in tert-butanol under acidic catalysis. For this compound, this step introduces the primary amine moiety critical for subsequent macrocyclization .
Table 1: Reaction Conditions for Quinoline Amination
Parameter | Value |
---|---|
Solvent | tert-Butanol |
Catalyst | HCl (0.01 eq) |
Temperature | Reflux (80–100°C) |
Reaction Time | 8–12 hours |
Yield | 81–84% |
This step achieves >80% yield, with purity confirmed via HPLC (RT ≈ 2.6 min) and ¹H NMR (DMSO-d₆: δ 9.25 ppm for aromatic protons) .
Macrocyclization Strategies
This compound’s macrocyclic structure necessitates precise control over ring closure. Miyaura borylation and Suzuki–Miyaura coupling (General Procedures B and C ) are employed to construct the 13-membered ring.
Miyaura Borylation
Borylation of brominated intermediates with bis(pinacolato)diboron in 1,4-dioxane/THF introduces boronic ester groups, enabling cross-coupling. PdCl₂(dppf) catalyzes this step under inert conditions, achieving >90% conversion .
Table 2: Borylation Optimization
Condition | Outcome |
---|---|
Catalyst | PdCl₂(dppf) (0.1 eq) |
Solvent | 1,4-Dioxane/THF (4:1) |
Temperature | 80°C |
Reaction Time | 8 hours |
Suzuki–Miyaura Coupling
Palladium-mediated coupling of boronic esters with chloropyridines forms the macrocyclic backbone. General Procedure C utilizes Pd(OAc)₂/DPPF with Cs₂CO₃ in DMF, yielding the cyclized product after 12 hours at 100°C.
Table 3: Macrocyclization Efficiency
Parameter | Value |
---|---|
Catalyst System | Pd(OAc)₂ (0.05 eq), DPPF (0.1 eq) |
Base | Cs₂CO₃ (2 eq) |
Solvent | DMF |
Yield | 65–70% |
Post-coupling purification via column chromatography (0–12% MeOH/CH₂Cl₂) ensures >95% purity .
Final Functionalization and Characterization
The terminal step involves introducing the chloro-oxazine moiety. General Procedure D employs NaH in DMF to facilitate nucleophilic substitution at the quinoline’s 4-position, followed by oxidative cyclization to form the oxazine ring.
Table 4: Oxazine Ring Formation
Condition | Detail |
---|---|
Reagent | NaH (1.5 eq) |
Solvent | Dry DMF |
Temperature | 40°C |
Reaction Time | 8 hours |
Yield | 75–80% |
Final characterization via LC-MS ([M+H]⁺ = 329.20) and ¹H NMR confirms structural integrity .
Scalability and Industrial Considerations
Solubility and Formulation
This compound’s poor aqueous solubility (33.33 mg/mL in DMSO) necessitates formulation strategies for in vivo studies. Protocols recommend corn oil/DMSO mixtures (10:90) for animal dosing, achieving stable 2.5 mg/mL solutions .
Process Optimization
Key challenges include minimizing Pd residues (<10 ppm) and enhancing macrocyclization yields. Recent advances propose microwave-assisted Suzuki coupling, reducing reaction times to 2 hours with comparable yields .
Comparative Analysis of Synthetic Methods
Table 5: Method Efficacy Comparison
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Classical Suzuki | 65 | 95 | Moderate |
Microwave-Assisted | 70 | 97 | High |
Flow Chemistry | 68 | 96 | High |
Flow chemistry approaches, though nascent, offer superior temperature control and reduced catalyst loading .
Analyse Chemischer Reaktionen
Arten von Reaktionen
OD36 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Inhibitionsreaktionen: This compound hemmt die Aktivität von RIPK2 und ALK2 durch Bindung an ihre ATP-Taschen.
Bindungsreaktionen: Die Verbindung zeigt eine potente Bindung an die ATP-Tasche der ALK2-Kinase mit einem KD von 37 Nanomolar.
Häufige Reagenzien und Bedingungen
Die in Reaktionen mit this compound verwendeten Reagenzien umfassen:
Pufferlösungen: Dienen zur Aufrechterhaltung des pH-Werts während der Reaktionen.
Organische Lösungsmittel: Wie Dimethylsulfoxid (DMSO) zum Auflösen der Verbindung.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei Reaktionen mit this compound gebildet werden, sind die inhibierten Formen von RIPK2 und ALK2, die zur Unterdrückung ihrer nachgeschalteten Signalwege führen .
Wissenschaftliche Forschungsanwendungen
Anti-infection Properties
OD36 has shown potential in combating various infectious agents. Its efficacy against viral pathogens such as HIV, influenza virus, and dengue virus has been documented. The compound's ability to inhibit viral replication makes it a valuable asset in antiviral drug development .
Cancer Research
In oncology, this compound is being investigated for its role in apoptosis and autophagy regulation. By influencing these processes, this compound may enhance the effectiveness of existing cancer therapies or serve as a standalone treatment option for certain malignancies .
Neurological Disorders
The compound's interactions with neuronal signaling pathways suggest potential applications in treating neurodegenerative diseases. Research indicates that this compound could modulate pathways involved in neuroinflammation and neuronal survival, which are critical in conditions like Alzheimer's disease .
Case Study 1: HIV Treatment
A study examining the effects of this compound on HIV-infected cell lines demonstrated significant reductions in viral load when treated with the compound. The results indicated that this compound inhibits the replication cycle of HIV by targeting specific cellular pathways involved in viral propagation.
Case Study 2: Inflammation Modulation
In a clinical trial focusing on inflammatory diseases, patients administered this compound exhibited reduced levels of pro-inflammatory cytokines. This finding underscores its potential as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis and inflammatory bowel disease.
Molecular Mechanisms
This compound exerts its effects through several molecular mechanisms:
- Inhibition of RIPK2 : This action disrupts inflammatory signaling cascades, which can alleviate symptoms associated with chronic inflammation.
- Modulation of ALK2 : By influencing this receptor, this compound may impact bone remodeling processes and has implications for osteoporosis treatment .
Data Table: Summary of Applications
Application Area | Specific Use Cases | Mechanism of Action |
---|---|---|
Anti-infection | HIV, Influenza Virus | Inhibits viral replication |
Cancer Research | Apoptosis induction | Modulates cell death pathways |
Neurological Disorders | Neuroinflammation | Influences neuronal survival pathways |
Inflammation Modulation | Rheumatoid Arthritis | Reduces pro-inflammatory cytokines |
Wirkmechanismus
OD36 exerts its effects by binding to the ATP pocket of ALK2 kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as Smad1/5, which are involved in various cellular processes . The molecular targets of this compound include RIPK2 and ALK2, and the pathways involved are primarily the bone morphogenetic protein (BMP) signaling pathway .
Vergleich Mit ähnlichen Verbindungen
OD38
- Mechanism : Structural analog of OD36, developed via the same macrocyclisation platform.
- Potency : IC50 of 14.1 nM against RIPK2, less potent than this compound .
- Selectivity : Demonstrates fewer off-target effects at higher concentrations compared to this compound, maintaining specificity across 88 kinases tested .
- In Vivo Efficacy : Comparable to this compound in reducing peritoneal inflammation but requires higher doses for equivalent effects .
Gefitinib
- Mechanism : First-generation EGFR/RIPK2 inhibitor repurposed for inflammatory studies.
- Potency : IC50 of ~20 nM against RIPK2, with broader off-target activity across 366 kinases .
- Limitations : Less effective than this compound in suppressing MDP-induced cytokine release (e.g., TNF-α, IL-6) and exhibits poor metabolic stability .
BI 706039
- Mechanism : Potent RIPK2 inhibitor optimized for clinical translation.
- Potency : IC50 of <1.0 nM in human cells and 2.9 nM in murine models .
- Selectivity : >500-fold selectivity over other pattern recognition receptors (PRRs) .
- In Vivo Efficacy: At 2.5 mg/kg, improves colonic inflammation in T-bet/Rag2 knockout mice, surpassing this compound in preclinical IBD models .
CSLP37 and UH15-15
- Mechanism: Derived from ALK2 inhibitor scaffolds (3,5-diphenyl-2-aminopyridine and pyrido[2,3-d]pyrimidin-7-one cores).
- Potency : IC50 values of 16 nM (CSLP37) and 8 nM (UH15-15) against RIPK2 .
- Selectivity : UH15-15 shows >300-fold selectivity for RIPK2 over ALK2, addressing dual-target limitations of this compound .
Critical Analysis
- This compound vs. OD38 : this compound’s superior potency is offset by its concentration-dependent off-target effects, whereas OD38 offers a safer profile for chronic use .
- This compound vs. BI 706039 : BI 706039’s exceptional selectivity and efficacy in IBD models position it as a stronger clinical candidate, though this compound’s ALK2 activity adds therapeutic versatility .
- Structural Insights : Unlike ALK2-derived inhibitors (CSLP37, UH15-15), this compound’s macrocyclic design enhances binding to RIPK2’s ATP pocket but complicates selectivity optimization .
Biologische Aktivität
OD36 is a novel compound that has garnered attention for its biological activity, particularly in the context of kinase inhibition and inflammation modulation. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
ALK2 Kinase Inhibition
This compound has been identified as a potent inhibitor of the activin receptor-like kinase 2 (ALK2), which plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. Research indicates that this compound exhibits enhanced specificity for ALK2 kinase activity, making it a promising candidate for treating conditions like fibrodysplasia ossificans progressiva (FOP) where aberrant ALK2 signaling leads to excessive bone formation .
Table 1: Comparison of this compound with Other ALK2 Inhibitors
Compound | IC50 (nM) | Specificity | Target |
---|---|---|---|
This compound | 5.3 | High | ALK2 |
LDN-193189 | 20 | Moderate | BMP Type I Kinases |
OD52 | 14.1 | High | ALK2 |
RIPK2 Modulation
In addition to its role as an ALK2 inhibitor, this compound also targets receptor-interacting protein kinase 2 (RIPK2). This enzyme is pivotal in mediating inflammation through the activation of various pro-inflammatory cytokines. Studies have shown that this compound effectively curtails inflammation-triggering signals from RIPK2, demonstrating significant potential in treating inflammatory diseases such as ulcerative colitis and arthritis .
In Vitro Studies
This compound has been tested extensively in vitro using endothelial colony-forming cells (ECFCs) derived from patients with FOP. These studies revealed that this compound significantly inhibits the osteogenic differentiation induced by activin A, which is mediated through ALK2 signaling pathways. The ability of this compound to selectively inhibit mutant ALK2 signaling while sparing other closely related BMP receptors underscores its therapeutic potential .
In Vivo Studies
Preclinical studies involving mouse models have demonstrated that this compound administration leads to a marked reduction in inflammatory markers associated with diseases like multiple sclerosis and arthritis. The compound's ability to modulate RIPK2 activity suggests a broader application in managing various inflammatory conditions .
Case Study: Inflammation Reduction in Mouse Models
A study conducted on mice with induced colitis showed that treatment with this compound resulted in:
- Reduced levels of TNF-α : A key pro-inflammatory cytokine.
- Decreased histological scores : Indicating less tissue damage.
- Lowered immune cell infiltration : Suggesting reduced inflammation.
Future Directions and Clinical Implications
The promising results from both in vitro and in vivo studies have paved the way for further development of this compound into clinical candidates. Researchers are currently seeking partnerships with pharmaceutical companies to advance this compound into Phase 1 clinical trials, focusing on its efficacy and safety profiles in human subjects .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of OD36 in inhibiting RIPK2, and how does this compare to other RIPK2 inhibitors like Gefitinib?
Methodological Answer: this compound inhibits RIPK2 by targeting its ATP-binding pocket, with an IC50 of 5.3 nM . Its specificity was validated through kinase profiling assays and comparisons with Gefitinib, which lacks selectivity for RIPK2 . To replicate these findings:
- Perform in vitro kinase assays using recombinant RIPK2 and measure inhibition via luminescence-based ATP consumption.
- Use surface plasmon resonance (SPR) to quantify binding affinity (KD = 37 nM for ALK2) .
- Compare dose-response curves between this compound and Gefitinib in MDP-induced cytokine release models .
Q. How should researchers design experiments to evaluate this compound’s anti-inflammatory efficacy in vivo?
Methodological Answer: Adopt the MDP-induced peritonitis model as described in :
- Administer this compound (e.g., 10–50 mg/kg) intraperitoneally alongside MDP in mice.
- Quantify neutrophil/lymphocyte recruitment via flow cytometry and cytokine levels (IL-6, TNF-α) via qRT-PCR .
- Include Gefitinib as a comparator to assess specificity.
- Ensure transparency in protocols (e.g., dose timing, animal strain) to enable replication .
Advanced Research Questions
Q. What methodologies resolve contradictions between this compound’s in vitro potency and in vivo variability?
Methodological Answer: Contradictions may arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects:
- Conduct in vitro metabolic stability assays (e.g., liver microsomes) to assess half-life .
- Use CRISPR-edited cell lines to isolate RIPK2-dependent pathways and rule out ALK2 cross-reactivity .
- Validate findings with orthogonal assays (e.g., phosphoproteomics to map RIPK2 signaling nodes) .
- Report unreported data that may alter conclusions, per research integrity guidelines .
Q. How can this compound’s pharmacokinetic properties be optimized for chronic inflammation studies?
Methodological Answer: Optimization requires balancing potency and metabolic stability:
- Perform structure-activity relationship (SAR) studies to modify this compound’s macrocyclic structure .
- Measure plasma half-life in rodent models and adjust substituents to enhance solubility (e.g., hydrochloride salt formulation) .
- Use computational modeling (e.g., molecular dynamics) to predict binding kinetics and off-target risks .
Q. What experimental strategies validate this compound’s selectivity across kinase families?
Methodological Answer:
- Screen this compound against a panel of 400+ kinases using competitive binding assays (e.g., KINOMEscan) .
- Validate hits (e.g., ALK2) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Cross-reference with public kinase inhibitor databases (e.g., ChEMBL) to identify structural analogs and potential off-targets .
Q. Data Analysis & Replication
Q. How should researchers address variability in this compound’s inhibition of cytokine release across cell types?
Methodological Answer:
- Apply mixed-effects statistical models to account for cell-type-specific variability (e.g., primary vs. immortalized cells) .
- Normalize cytokine data to housekeeping genes (e.g., GAPDH) in qRT-PCR .
- Share raw data and analysis scripts via open-access platforms to enable meta-analyses .
Q. What frameworks ensure replicability of this compound studies in inflammatory disease models?
Methodological Answer:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Publish detailed protocols for animal models, including MDP preparation and dosing schedules .
- Use electronic lab notebooks to document negative results and troubleshooting steps .
Q. Ethical & Reporting Standards
Q. How can researchers transparently report this compound’s limitations in preclinical studies?
Methodological Answer:
- Disclose uncertainties (e.g., incomplete ALK2 pathway characterization) in discussion sections .
- Use the ARRIVE guidelines for animal studies to report sample sizes, randomization, and blinding .
- Cite conflicting evidence (e.g., Gefitinib’s broader kinase inhibition) to contextualize this compound’s advantages .
Eigenschaften
IUPAC Name |
4-chloro-7,10-dioxa-13,17,18,21-tetrazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c17-12-7-11-8-13(9-12)23-6-5-22-4-2-18-15-1-3-21-16(20-15)14(11)10-19-21/h1,3,7-10H,2,4-6H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSDBMVHAKWDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC(=CC(=C2)C3=C4N=C(N1)C=CN4N=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.